4-ethoxy-5H-pyridazino[4,5-b]indole
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Overview
Description
4-Ethoxy-5H-pyridazino[4,5-b]indole is a heterocyclic compound that belongs to the pyridazinoindole family This compound is characterized by its unique structure, which includes a pyridazine ring fused to an indole ring, with an ethoxy group attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5H-pyridazino[4,5-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which undergoes cyclization to yield the desired pyridazinoindole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5H-pyridazino[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxy-5H-pyridazino[4,5-b]indole involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
4-Ethoxy-5H-pyridazino[4,5-b]indole can be compared with other similar compounds in the pyridazinoindole family:
4-Hydrazino-5H-pyridazino[4,5-b]indole: Known for its thromboxane synthetase inhibitory activity.
5-Benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole: Exhibits potent PI3Kα inhibitory activity.
Pyridazino[4,5-b]indole derivatives: Various derivatives have been synthesized and studied for their biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific ethoxy substitution, which may confer distinct pharmacological properties compared to other derivatives.
Properties
CAS No. |
383412-06-4 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-ethoxy-5H-pyridazino[4,5-b]indole |
InChI |
InChI=1S/C12H11N3O/c1-2-16-12-11-9(7-13-15-12)8-5-3-4-6-10(8)14-11/h3-7,14H,2H2,1H3 |
InChI Key |
KFOZMTYLCOOMSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CN=N1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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